
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a chemical compound that is extensively used in scientific research for its various applications. It is a sulfonamide derivative that is known for its potent biological activity and is widely used in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. The inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide are primarily related to its inhibition of carbonic anhydrase IX (CA IX). The compound has been shown to exhibit potent anti-cancer activity both in vitro and in vivo. Additionally, the compound has been shown to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide in lab experiments include its potent biological activity and its ability to inhibit carbonic anhydrase IX (CA IX), making it a potential candidate for the development of new anti-cancer drugs and antibiotics. However, the compound has certain limitations, including its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the use of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide in scientific research. One potential direction is the development of new anti-cancer drugs based on the compound's ability to inhibit carbonic anhydrase IX (CA IX). Additionally, the compound's antibacterial and antifungal activity make it a potential candidate for the development of new antibiotics. Further research is needed to explore the full potential of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide in these areas.
Synthesis Methods
The synthesis of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a complex process that involves several steps. The synthesis process starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3,5-dimethylphenylamine to form 4-bromo-N-(3,5-dimethylphenyl)-3-nitrobenzamide. This intermediate compound is then reduced using iron powder and acetic acid to form 4-bromo-N-(3,5-dimethylphenyl)-3-aminobenzamide. Finally, the sulfonamide group is introduced by reacting the amine with chlorosulfonic acid and propyl alcohol.
Scientific Research Applications
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has various scientific research applications. It is commonly used in the field of medicinal chemistry as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. The compound has also been shown to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-7-22-17-11-15(5-6-16(17)18)23(20,21)19-14-9-12(2)8-13(3)10-14/h5-6,8-11,19H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNGJOFIHUNXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
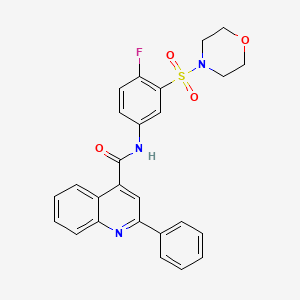
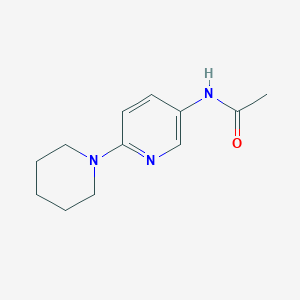
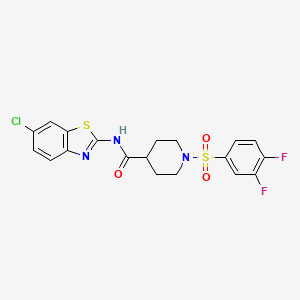
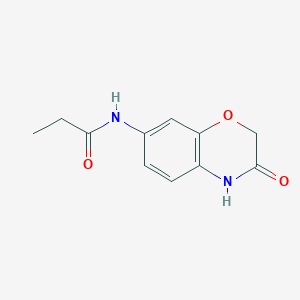
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
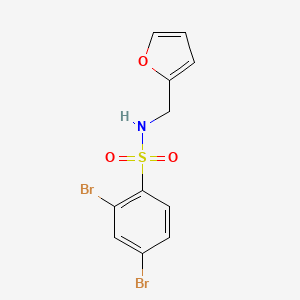

![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
